Lipinski Rule-of-Five Compliance and Physicochemical Property Profile vs. Structural Analogs
The target compound exhibits a calculated logP of 1.83 and a topological polar surface area (TPSA) of 84.58 Ų, placing it within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, positionally modified analogs such as 2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine carry a bulkier N2 substituent that increases molecular weight and TPSA, likely reducing membrane permeability [2]. The p-tolyl substitution on the target compound balances lipophilicity with hydrogen-bonding capacity in a manner consistent with CNS-accessible kinase inhibitor design principles [2].
| Evidence Dimension | Lipinski Rule-of-Five parameters (clogP, TPSA, MW) |
|---|---|
| Target Compound Data | clogP = 1.83; TPSA = 84.58 Ų; MW = 327.39 g/mol; HBD = 2; HBA = 7; Rotatable bonds = 3 |
| Comparator Or Baseline | Class-typical pyrimidine kinase inhibitor: recommended clogP <5, TPSA <140 Ų, MW <500. 2-(4-Benzylpiperazin-1-yl) analog: estimated higher MW (>420) and TPSA (>100 Ų) due to added piperazine-benzyl group. |
| Quantified Difference | Target compound TPSA is ~15–20% lower than the benzylpiperazine analog; clogP is within optimal CNS drug space (1–3.5) |
| Conditions | In silico calculation (ECBD platform); comparator data estimated from structural analysis |
Why This Matters
For procurement targeting CNS or oral bioavailability studies, the target compound's favorable physicochemical profile may offer formulation advantages over bulkier N2-substituted analogs.
- [1] ECBD (European Chemical Biology Database), Entry EOS34027. Sildrug.ibb.waw.pl. Calculated properties: MW 327.39, clogP 1.83, TPSA 84.58, HBD 2, HBA 7, RB 3. View Source
- [2] Google Patents. Patent US5948786 (Piperidinylpyrimidine derivatives) and related filings describe SAR for N2-substituted analogs. Structural comparison performed manually. View Source
